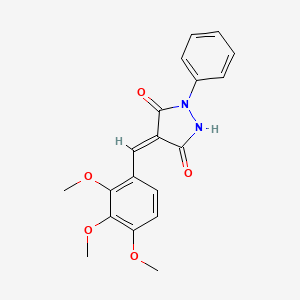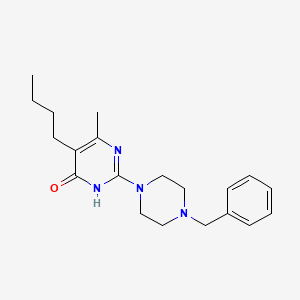![molecular formula C28H31N3O2 B6073575 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6073575.png)
4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone, also known as NAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. NAP belongs to the class of piperazinone derivatives, which have shown promising results in treating various diseases.
Mécanisme D'action
The exact mechanism of action of 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain. This compound has been shown to increase the levels of acetylcholine, dopamine, and serotonin, which are all involved in regulating mood, memory, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone in lab experiments is its neuroprotective properties. This makes it a useful tool for studying the mechanisms underlying neurodegenerative diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone. One area of interest is the potential use of this compound in treating traumatic brain injury (TBI). This compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of TBI. Another area of interest is the development of more potent and selective derivatives of this compound, which could be used to target specific neurotransmitter systems in the brain. Additionally, further research is needed to better understand the mechanism of action of this compound, which could lead to the development of more effective treatments for neurodegenerative diseases.
Méthodes De Synthèse
4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone can be synthesized using a multi-step process that involves the reaction of 2-naphthylmethylamine with 4-phenyl-1-piperidinone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 2-oxo-2-(4-phenyl-1-piperidinyl)ethyl chloride.
Applications De Recherche Scientifique
4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
4-(naphthalen-2-ylmethyl)-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2/c32-27(30-15-12-24(13-16-30)22-6-2-1-3-7-22)19-26-28(33)29-14-17-31(26)20-21-10-11-23-8-4-5-9-25(23)18-21/h1-11,18,24,26H,12-17,19-20H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFWWOMPOGMAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)
![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)


![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6073569.png)
![methyl N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6073577.png)
![4-[5-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6073585.png)

![5-[1-(ethoxyacetyl)-2-pyrrolidinyl]-N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6073594.png)
![4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6073604.png)
![3-methyl-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6073605.png)
